
Boc-DL-Proline ethyl ester
Overview
Description
Preparation Methods
The synthesis of Boc-DL-Proline ethyl ester involves several steps. One common method includes the reaction of Boc-protected amino acids with ethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, to ensure high yields and purity . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
Boc-DL-Proline ethyl ester undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with oxalyl chloride in methanol.
Substitution: The ester group can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Common reagents used in these reactions include oxalyl chloride, methanol, and various nucleophiles. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Drug Synthesis
Boc-DL-Proline ethyl ester is widely used as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the production of antihypertensive drugs such as captopril and enalapril, which are derived from proline derivatives . The compound's stability and reactivity make it suitable for complex synthetic pathways.
Peptide Chemistry
In peptide synthesis, this compound is utilized for the protection of amino groups during the formation of peptide bonds. This protection is vital to prevent unwanted side reactions that can compromise yield and purity . The compound's ability to facilitate the formation of peptides has made it a staple in biochemical research.
Enantioselective Reactions
The compound is instrumental in enantioselective synthesis, aiding in the production of chiral compounds. Its use in asymmetric synthesis allows chemists to achieve high enantiomeric excesses, which are crucial for the development of biologically active molecules . Studies have shown that Boc-protected prolines can enhance diastereoselectivity in alkylation reactions, further demonstrating their utility in synthesizing complex structures .
Synthesis of Quaternary Proline Analogues
A study highlighted the stereoselective synthesis of quaternary proline analogues using this compound as a starting material. The research demonstrated that varying the protecting groups could significantly influence the diastereoselectivity of alkylation reactions, leading to the successful synthesis of biologically relevant compounds such as alkaloids .
Interrupted Curtius Rearrangements
Another study investigated interrupted Curtius rearrangements involving Boc-DL-Proline derivatives. This method provided a pathway to synthesize new products with potential therapeutic applications, showcasing the compound's versatility beyond traditional peptide synthesis .
Data Tables
Mechanism of Action
The mechanism of action of Boc-DL-Proline ethyl ester involves its role as a protecting group for amino acids. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The ester group can be selectively removed under specific conditions, allowing for the synthesis of desired products .
Comparison with Similar Compounds
Boc-DL-Proline ethyl ester is unique due to its dual protection of amino and carboxyl groups. Similar compounds include:
Boc-L-Proline: A similar compound with a single Boc-protected amino group.
Fmoc-DL-Proline: Another protecting group used in peptide synthesis.
Cbz-DL-Proline: A compound with a different protecting group, offering alternative reactivity.
These compounds differ in their protecting groups and reactivity, making this compound a versatile choice for specific synthetic applications .
Biological Activity
Boc-DL-Proline ethyl ester, a derivative of proline, is recognized for its significant role in organic synthesis, particularly as a chiral auxiliary in asymmetric reactions. This article delves into its biological activity, highlighting its applications, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 243.30 g/mol. It features a tert-butyloxycarbonyl (Boc) protecting group that enhances its stability and solubility, making it an important compound in peptide synthesis and pharmaceutical applications .
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₁NO₄ |
Molecular Weight | 243.30 g/mol |
Density | 1.101 g/cm³ |
Boiling Point | 305.59 °C at 760 mmHg |
Flash Point | 138.62 °C |
Biological Activity
Chiral Auxiliary in Asymmetric Synthesis
this compound is primarily utilized as a chiral auxiliary in asymmetric synthesis, where it enhances enantioselectivity in various reactions. Proline derivatives are known to act as organocatalysts, facilitating reactions with improved yields and selectivity.
Enzymatic Interactions
Research indicates that this compound can mimic natural substrates for enzymes that process proline-containing molecules. This characteristic allows researchers to explore enzyme mechanisms and develop new inhibitors or activators, which could lead to advancements in drug design .
Therapeutic Potential
Compounds derived from proline, including this compound, have been investigated for their potential therapeutic effects. Studies suggest they may exhibit anti-inflammatory and neuroprotective properties, although specific mechanisms remain to be fully elucidated.
Case Studies and Research Findings
-
Synthesis of Polysubstituted Pyrans
A study demonstrated that L-proline acts as an effective catalyst in the synthesis of polysubstituted pyrans from aromatic aldehydes and malononitrile. The reaction yielded products with significant enantioselectivity, showcasing the utility of proline derivatives in complex organic transformations . -
Impact on Enzyme Activity
Research on the interaction between this compound and digestive enzymes revealed its ability to influence enzyme activity significantly. For example, studies indicated that proline derivatives could inhibit α-amylase activity, suggesting potential applications in managing diabetes through dietary interventions . -
Stability and Reactivity Studies
Investigations into the stability of this compound under varying pH conditions have provided insights into its reactivity profiles. Such studies are crucial for optimizing reaction conditions in synthetic applications and understanding the compound's behavior in biological systems .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other amino acid derivatives, each exhibiting unique features:
Compound | Structure Type | Unique Features |
---|---|---|
N-Boc-DL-Proline | Amino Acid Derivative | Commonly used as a chiral auxiliary |
N-Boc-L-Proline | Enantiomer | Different catalytic properties due to chirality |
N-Boc-DL-Valine | Amino Acid Derivative | Similar applications with different reactivity profiles |
N-Boc-DL-Alanine | Amino Acid Derivative | Smaller side chain affecting steric hindrance |
This compound is unique due to its specific combination of the Boc protecting group and the ethyl ester functionality, which enhances both solubility and stability compared to other derivatives .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of Boc-DL-Proline ethyl ester in peptide chemistry?
Methodological Answer:
- Synthesis optimization requires balancing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous dichloromethane minimizes racemization .
- Purity assessment via HPLC with chiral columns is essential to confirm enantiomeric integrity. Triethylamine is often added to scavenge HCl generated during Boc protection .
- Key parameters: Monitor reaction progress via TLC (Rf values) and characterize intermediates via H/C NMR to confirm esterification and Boc-group retention .
Q. How do researchers validate the identity and purity of this compound in experimental workflows?
Methodological Answer:
- Identity validation : Combine FT-IR (C=O stretch at ~1740 cm for ester, ~1680 cm for Boc carbamate) and mass spectrometry (e.g., ESI-MS for [M+H]+ ion).
- Purity assessment : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. A purity threshold of ≥95% is typical for peptide synthesis .
- Reproducibility tip: Document solvent batch variability (e.g., anhydrous DMF purity) to mitigate side reactions .
Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- As a proline derivative, it introduces conformational constraints in peptide backbones, influencing secondary structures (e.g., β-turns).
- Experimental design : Incorporate during Fmoc-SPPS by activating with HBTU/HOBt in DMF. Monitor coupling efficiency via Kaiser test .
- Data interpretation: Compare circular dichroism (CD) spectra of peptides with/without this compound to assess structural impact .
Q. How can researchers efficiently locate peer-reviewed studies on this compound applications?
Methodological Answer:
- Use Boolean search strategies:
("this compound" OR "tert-butyloxycarbonyl proline ethyl ester") AND ("peptide synthesis" OR "conformational analysis")
.
Advanced Research Questions
Q. How do solvent systems and temperature affect the stereochemical stability of this compound during long-term storage?
Methodological Answer:
- Stability studies :
- Store samples in anhydrous DMF or DMSO at -20°C under argon to prevent hydrolysis.
- Accelerated degradation tests (40°C, 75% humidity) combined with chiral HPLC can predict racemization rates .
- Contradiction alert: Polar solvents (e.g., methanol) may destabilize the Boc group; validate with F NMR if fluorinated analogs are used .
Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for this compound derivatives?
Methodological Answer:
- Method validation : Cross-validate ee results using two techniques:
Chiral HPLC with UV/ECD detection.
Mosher’s ester analysis via H NMR .
- Case study: Discrepancies may arise from column aging or calibration drift; include internal standards (e.g., enantiopure phenylglycine methyl ester) .
Q. How can computational modeling predict the catalytic efficiency of enzymes using this compound as a substrate?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions between the ester and hydrolases (e.g., lipases). Focus on binding affinity (ΔG) and hydrogen-bonding networks.
- MD simulations : Analyze conformational flexibility of the proline ring in explicit solvent models (e.g., TIP3P water) to identify steric hindrance hotspots .
Q. What experimental parameters influence the kinetic resolution of this compound in biocatalytic reactions?
Methodological Answer:
- Bioconversion optimization :
- Vary pH (6.0–8.0) and temperature (25–37°C) to modulate enzyme selectivity (e.g., Candida antarctica lipase B).
- Monitor conversion via GC-MS or chiral HPLC; calculate enantioselectivity (E) using the Chen equation .
- Data contradiction: Substrate inhibition at >50 mM concentrations may skew E values; use lower substrate loads (<20 mM) .
Q. Data Presentation Guidelines
-
Tables : Include reaction yield, ee, and HPLC retention times for reproducibility (Example):
Condition Yield (%) ee (%) Retention Time (min) DCM, DCC, 0°C 85 98 12.3 DMF, HBTU, RT 78 95 11.9 -
Figures : Use CD spectra or enzyme kinetics plots to illustrate stereochemical/activity trends .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl pyrrolidine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)9-7-6-8-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCLKOLOJLBQDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479968 | |
Record name | Boc-DL-Proline ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125347-83-3 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125347-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-DL-Proline ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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